molecular formula C11H11NO4 B1310394 2-(Hydroxyimino)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one CAS No. 2107-85-9

2-(Hydroxyimino)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one

Cat. No. B1310394
CAS RN: 2107-85-9
M. Wt: 221.21 g/mol
InChI Key: AXBBGHFTZOZJHA-UHFFFAOYSA-N
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Description

Hydroxyimino compounds are a class of organic compounds that contain a hydroxyimino functional group (-N=OH). They are often used as precursors in the synthesis of other organic compounds .


Synthesis Analysis

While specific synthesis methods for “2-(Hydroxyimino)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one” are not available, hydroxyimino compounds are generally synthesized through the reaction of amines with carboxylic acids in the presence of carbodiimides . Another common method involves the nitrosation of diethyl malonate .


Chemical Reactions Analysis

Hydroxyimino compounds can participate in various chemical reactions. For example, they can undergo 1,3-dipolar cycloaddition reactions to form isoxazoles .

Scientific Research Applications

Neuroscience Research

Lastly, the compound’s influence on neurotransmitter systems could be a subject of interest in neuroscience research. It may have the ability to modulate synaptic transmission, offering insights into the treatment of neurological disorders or the development of neuroimaging agents.

Each of these applications warrants detailed exploration to fully understand the potential of “2-hydroxyimino-5,6-dimethoxy-3H-inden-1-one” in scientific research. The compound’s diverse functional groups and molecular framework make it a versatile tool in advancing knowledge and technology across multiple scientific disciplines .

Future Directions

While specific future directions for “2-(Hydroxyimino)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one” are not available, research in the field of hydroxyimino compounds is ongoing. These compounds have potential applications in various fields such as medicine, energy, aerospace, and even computing and information technology .

properties

IUPAC Name

2-hydroxyimino-5,6-dimethoxy-3H-inden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c1-15-9-4-6-3-8(12-14)11(13)7(6)5-10(9)16-2/h4-5,14H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXBBGHFTZOZJHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CC(=NO)C2=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50425340
Record name 2-(Hydroxyimino)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50425340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2107-85-9
Record name 2-(Hydroxyimino)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50425340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5,6-Dimethoxy-1-indanone (0.078 moles, 15 g) is dissolved in absolute ethanol (550 ml), thermostated at 50° C., and added with isoamyl nitrite (0.086 moles, 11.9 ml) and conc. HCl (11.9 ml). After a few minutes the product precipitates. The reaction is kept at 50° C. for further 3 hours, then cooled at r.t. and the solid is filtered washing with absolute ethanol (50 ml) and ethyl ether (100 ml). The product is dried in oven under vacuum at r.t. Yield: 16.3 g (94.4%)
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
550 mL
Type
solvent
Reaction Step One
Quantity
11.9 mL
Type
reactant
Reaction Step Two
Name
Quantity
11.9 mL
Type
reactant
Reaction Step Two

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